molecular formula C8H11BO3 B1323003 2-Methoxy-3-methylphenylboronic acid CAS No. 909187-39-9

2-Methoxy-3-methylphenylboronic acid

Cat. No.: B1323003
CAS No.: 909187-39-9
M. Wt: 165.98 g/mol
InChI Key: RGEFKQADFIJDCW-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylphenylboronic acid is an organic compound with the molecular formula C8H11BO3. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of (2-Methoxy-3-methylphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by (2-Methoxy-3-methylphenyl)boronic acid involve various transformations of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that boronic esters, like this compound, are generally stable, easy to purify, and often commercially available . These features suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of (2-Methoxy-3-methylphenyl)boronic acid is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds . For example, it has been used as a reactant in the synthesis of heterocyclic compounds as CGRP receptor antagonists .

Action Environment

The action of (2-Methoxy-3-methylphenyl)boronic acid can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters is dependent on the pH and can be considerably accelerated at physiological pH . Additionally, the stability of boronic esters can be affected by air and moisture . Therefore, these factors should be considered when using this compound in chemical reactions.

Biochemical Analysis

Biochemical Properties

(2-Methoxy-3-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue .

Cellular Effects

The effects of (2-Methoxy-3-methylphenyl)boronic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, (2-Methoxy-3-methylphenyl)boronic acid exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves the formation of a covalent bond between the boronic acid group and a nucleophilic residue in the enzyme’s active site. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Methoxy-3-methylphenyl)boronic acid can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions. It can degrade over time, especially in the presence of moisture or oxygen. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of (2-Methoxy-3-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect .

Metabolic Pathways

(2-Methoxy-3-methylphenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes such as kinases and phosphatases, affecting metabolic flux and metabolite levels. The compound can also influence the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic pathways .

Transport and Distribution

Within cells and tissues, (2-Methoxy-3-methylphenyl)boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of (2-Methoxy-3-methylphenyl)boronic acid is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3-methylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-methylphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methoxy and methyl groups on the aromatic ring can affect the electronic properties of the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(2-methoxy-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEFKQADFIJDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629632
Record name (2-Methoxy-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909187-39-9
Record name (2-Methoxy-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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